molecular formula C19H25O3P B14236572 Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate CAS No. 618119-90-7

Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate

Cat. No.: B14236572
CAS No.: 618119-90-7
M. Wt: 332.4 g/mol
InChI Key: ZFEHXKFIJKUWGM-UHFFFAOYSA-N
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Description

Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate is an organophosphorus compound that contains a phosphonate group bonded to a diethyl ester and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with a suitable benzyl halide under basic conditions to yield the target compound .

Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and bioactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

618119-90-7

Molecular Formula

C19H25O3P

Molecular Weight

332.4 g/mol

IUPAC Name

1-[diethoxyphosphoryl(phenyl)methyl]-2,3-dimethylbenzene

InChI

InChI=1S/C19H25O3P/c1-5-21-23(20,22-6-2)19(17-12-8-7-9-13-17)18-14-10-11-15(3)16(18)4/h7-14,19H,5-6H2,1-4H3

InChI Key

ZFEHXKFIJKUWGM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)C2=CC=CC(=C2C)C)OCC

Origin of Product

United States

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